Product packaging for 1-(4-Chlorophenyl)prop-2-EN-1-amine(Cat. No.:)

1-(4-Chlorophenyl)prop-2-EN-1-amine

Cat. No.: B12434287
M. Wt: 167.63 g/mol
InChI Key: BAXCOGNBMXIYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Modern Allylic Amine Chemistry

Allylic amines are crucial building blocks in organic synthesis due to their presence in numerous natural products and pharmaceuticals. incatt.nlrsc.org The development of efficient methods for their synthesis is a major focus of chemical research. Modern synthetic approaches have largely shifted from classical methods, such as the displacement of allylic halides, towards more sophisticated and atom-economical catalytic strategies. nih.gov

These contemporary methods often rely on transition-metal catalysis, which offers high levels of control over regioselectivity and stereoselectivity. organic-chemistry.orgorganic-chemistry.org Catalysts based on palladium, rhodium, iridium, molybdenum, and cobalt have been extensively developed for allylic amination reactions. organic-chemistry.orgorganic-chemistry.org For instance, molybdenum-catalyzed protocols enable highly regioselective and enantioselective allylic amination of branched allylic carbonates with a wide variety of amines. organic-chemistry.org Similarly, rhodium catalysts are effective for the amination of tertiary allylic trichloroacetimidates with unactivated aromatic amines, yielding α,α-disubstituted allylic aryl amines with high regioselectivity. organic-chemistry.orgacs.org

Recent breakthroughs also include photocatalytic methods. A notable example is a photocatalyzed allylic C-H amination that works with basic alkylamines, which are often problematic in transition-metal catalysis due to their tendency to bind strongly to the metal center. acs.org

Catalytic System Substrates Key Features
Molybdenum (Mo)Branched allylic carbonates, various aminesHigh yields, excellent enantioselectivity and regioselectivity. organic-chemistry.org
Rhodium (Rh)Tertiary allylic trichloroacetimidates, aromatic aminesDirect and efficient, excellent regioselectivity for branched products. organic-chemistry.orgacs.org
Iridium (Ir)Allylic carbonatesHigh selectivity for branched amine products. organic-chemistry.org
Cobalt (Co)Racemic branched allylic carbonates, aromatic/aliphatic aminesHighly branched and enantioselective, mild reaction conditions. organic-chemistry.org
Palladium (Pd)Allylic alcohols, aqueous ammonia (B1221849)Direct amination using aqueous ammonia as a nitrogen source. organic-chemistry.org
PhotocatalysisTerminal and internal olefins, alkylaminesAccesses allylamine (B125299) derivatives not accessible by other C-H functionalization reactions. acs.org

Significance of Chlorophenyl and Allylic Moieties in Synthetic Methodologies

The two primary structural components of 1-(4-chlorophenyl)prop-2-en-1-amine—the allylic amine group and the 4-chlorophenyl group—each contribute unique and valuable properties to the molecule's synthetic utility.

The allylic amine moiety is a versatile functional group. The alkene portion can undergo a variety of transformations, including epoxidation, dihydroxylation, and metathesis. The amine group provides a site for N-alkylation, acylation, and other modifications, and its basicity can influence reaction pathways. incatt.nlrsc.org This dual reactivity makes allylic amines valuable intermediates for constructing more complex molecular architectures. rsc.org

The 4-chlorophenyl moiety significantly influences the molecule's electronic properties and reactivity. The chlorine atom is an electron-withdrawing group via induction, which can affect the reactivity of the adjacent aromatic ring and the benzylic position. The presence of a halogen, such as chlorine, on the phenyl ring also provides a "handle" for further synthetic transformations through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of more complex aryl-substituted structures. mdpi.com The chlorophenyl group is a common feature in many neurologically active compounds and pharmaceuticals, where it can impact binding affinity to biological targets. nih.govwikipedia.org

Overview of Research Trajectories for Aryl-Substituted Allylic Amine Scaffolds

Research focused on aryl-substituted allylic amines, the class to which this compound belongs, is driven by the need for more efficient, selective, and sustainable synthetic methods. acs.org Key trends include the development of direct C-H functionalization, asymmetric catalysis, and multicomponent reactions.

Direct C-H Amination: A major goal is the direct conversion of allylic C-H bonds into C-N bonds, as this approach avoids the need for pre-functionalized substrates and reduces waste. nih.govacs.org While significant progress has been made, challenges remain, particularly with unactivated amines and the control of selectivity at different allylic positions. incatt.nlnih.gov Manganese-based catalysts, for example, have shown promise in the selective intermolecular allylic C-H amination of complex molecules. nih.gov

Asymmetric Synthesis: Given that many biologically active allylic amines are chiral, the development of enantioselective synthetic methods is a high priority. Catalytic asymmetric synthesis, using chiral ligands in combination with transition metals like palladium, rhodium, or iridium, allows for the production of single enantiomers of chiral amines. nih.govorganic-chemistry.org A recently developed photocatalytic platform enables the asymmetric intermolecular allylic C-H amination of alkenes with aliphatic amines to produce branched allylic amine products. nih.gov

Multicomponent Reactions: Strategies that combine multiple starting materials in a single step to build complex molecules are highly desirable for their efficiency. A nickel-catalyzed multicomponent coupling of simple alkenes, aldehydes, and amides provides a practical and modular route to architecturally diverse allylic amines. rsc.org

Research Area Objective Example Methodologies
Direct C-H Amination To form C-N bonds by directly functionalizing allylic C-H bonds, enhancing atom economy.Manganese perchlorophthalocyanine catalysis; Photocatalytic approaches using aryl radical-based strategies. nih.govnih.gov
Asymmetric Catalysis To control the stereochemical outcome and synthesize specific enantiomers of chiral allylic amines.Molybdenum-catalyzed enantioselective amination; Blue light-induced Pd(0/I/II) catalysis for enantio- and diastereoselective amination. nih.govorganic-chemistry.org
Multicomponent Coupling To construct complex allylic amines from simple, readily available starting materials in a single operation.Nickel/Lewis acid-catalyzed coupling of alkenes, aldehydes, and amides. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClN B12434287 1-(4-Chlorophenyl)prop-2-EN-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

1-(4-chlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2

InChI Key

BAXCOGNBMXIYCR-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1 4 Chlorophenyl Prop 2 En 1 Amine

Direct Catalytic Amination Approaches to the Allylic Moiety

Direct catalytic amination of allylic substrates represents an atom-economical and efficient strategy for the synthesis of allylic amines. nih.gov These methods often employ transition metal catalysts to facilitate the direct formation of the carbon-nitrogen bond.

Transition Metal-Catalyzed Asymmetric Allylic Amination (e.g., Palladium, Iridium, Copper)

Transition metal-catalyzed asymmetric allylic amination (AAA) is a powerful tool for the enantioselective synthesis of chiral amines. Palladium, iridium, and copper are among the most extensively studied metals for this transformation, each offering unique reactivity and selectivity profiles.

Palladium (Pd): Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis. qub.ac.uk The reaction typically proceeds through a π-allyl palladium intermediate, which is then attacked by an amine nucleophile. The use of chiral ligands allows for the control of enantioselectivity. acs.org For the synthesis of 1-(4-chlorophenyl)prop-2-en-1-amine, a suitable starting material would be an allylic carbonate or phosphate (B84403) derived from 1-(4-chlorophenyl)prop-2-en-1-ol. The choice of ligand is crucial for achieving high yields and enantiomeric excess. organic-chemistry.org

Iridium (Ir): Iridium catalysts have emerged as a valuable alternative to palladium, particularly for the synthesis of branched allylic amines from monosubstituted allylic carbonates and phosphates. nih.govacs.orgacs.org Iridium-catalyzed AAA often exhibits excellent regioselectivity for the formation of the branched product, which would be the desired outcome for the target molecule. nih.gov The reaction proceeds via a cyclometalated iridium complex, and chiral phosphoramidite (B1245037) ligands are commonly employed to induce asymmetry. nih.gov

Copper (Cu): Copper-catalyzed allylic amination provides another avenue for the synthesis of allylic amines. These reactions can proceed through various mechanisms, including those involving copper-π-allyl intermediates. Copper catalysts, often in combination with specific ligands, can facilitate the hydroamination of allenes, which could be a potential, though less direct, route to the target structure. organic-chemistry.org

Catalyst Systems for Asymmetric Allylic Amination
Metal CatalystTypical LigandsCommon SubstratesKey Advantages
Palladium (Pd)Trost Ligands, PHOX, PhosphoramiditesAllylic carbonates, acetates, phosphatesWell-established, broad substrate scope
Iridium (Ir)Phosphoramidites, Chiral Diene LigandsAllylic carbonates, phosphatesHigh branch-selectivity, high enantioselectivity
Copper (Cu)Phosphine (B1218219) Ligands, N-Heterocyclic CarbenesAllenes, Allylic halidesUtilizes earth-abundant metal

Ligand Design and Optimization in Enantioselective Synthesis of this compound

The success of enantioselective allylic amination hinges on the design and optimization of chiral ligands. dntb.gov.ua The ligand not only creates a chiral environment around the metal center, influencing the stereochemical outcome, but also affects the catalyst's activity and selectivity. dntb.gov.uaresearchgate.net

For the synthesis of this compound, several classes of ligands could be employed:

Phosphinooxazolines (PHOX): These ligands have proven effective in palladium-catalyzed AAA, demonstrating high catalytic activity and broad applicability. dntb.gov.ua

Trost Ligands: These C2-symmetric chiral diamine-based phosphine ligands are widely used in palladium-catalyzed reactions and are known for inducing high enantioselectivity. acs.org

Phosphoramidites: These ligands are particularly successful in iridium-catalyzed AAA, leading to high enantioselectivities in the formation of branched allylic amines. nih.gov The modular nature of phosphoramidites allows for fine-tuning of their steric and electronic properties.

The optimization process involves screening a library of ligands to identify the one that provides the best balance of reactivity, regioselectivity, and enantioselectivity for the specific substrate, in this case, a derivative of 4-chlorostyrene.

Stereoselective Formation of the Prop-2-en-1-amine Backbone

Achieving stereoselectivity in the formation of the prop-2-en-1-amine backbone involves controlling both the configuration of the newly formed stereocenter and the geometry of the carbon-carbon double bond. researchgate.net In transition metal-catalyzed allylic aminations, the stereochemical outcome is often determined by the nature of the catalyst, the ligand, and the reaction conditions. nih.gov

For instance, in palladium-catalyzed reactions, the stereochemistry can be controlled through the mechanism of nucleophilic attack on the π-allyl palladium intermediate. researchgate.net In iridium-catalyzed reactions, the use of specific chiral ligands directs the approach of the nucleophile to one face of the π-allyl iridium intermediate, thereby establishing the stereocenter with high enantioselectivity. nih.gov The geometry of the resulting double bond is also a critical aspect of stereoselectivity. researchgate.net

Multi-Step Conversions and Strategic Transformations for Synthesis of this compound

When direct catalytic methods are not feasible or optimal, multi-step synthetic sequences provide alternative pathways to the target molecule. These routes often involve the strategic transformation of functional groups in precursor molecules.

Reductive Amination Pathways Incorporating 4-Chlorophenyl Precursors

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. libretexts.orgjocpr.com This two-step process, which can often be performed in a single pot, involves the formation of an imine or enamine intermediate followed by its reduction. libretexts.orgmasterorganicchemistry.com

For the synthesis of this compound, a suitable precursor would be 1-(4-chlorophenyl)prop-2-en-1-one . This α,β-unsaturated ketone can react with ammonia (B1221849) or a protected amine equivalent to form an imine, which is then reduced to the desired allylic amine.

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH3CN): This reagent is selective for the reduction of iminiums over ketones. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (STAB): A mild and effective reducing agent for reductive aminations. commonorganicchemistry.com

Sodium borohydride (B1222165) (NaBH4): Can be used, but may also reduce the starting ketone if not used under controlled conditions. commonorganicchemistry.com

The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695), sometimes with the addition of a catalytic amount of acid to promote imine formation. youtube.com

Reagents for Reductive Amination
Reducing AgentPrecursorTypical SolventsKey Features
Sodium Cyanoborohydride (NaBH3CN)1-(4-chlorophenyl)prop-2-en-1-oneMethanol, EthanolSelective for imines/iminiums in the presence of ketones. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)3)1-(4-chlorophenyl)prop-2-en-1-oneDichloroethane, TetrahydrofuranMild, effective, and commonly used. commonorganicchemistry.com
Sodium Borohydride (NaBH4)1-(4-chlorophenyl)prop-2-en-1-oneMethanol, EthanolRequires careful control of reaction conditions to avoid ketone reduction. commonorganicchemistry.com

Alkylation and Substitution Routes to Construct the Amine Linkage

The alkylation of amines with alkyl halides is a classical method for forming carbon-nitrogen bonds. ucalgary.cafishersci.co.uk In the context of synthesizing this compound, this would involve the reaction of a suitable nitrogen nucleophile, such as ammonia, with an allylic halide like 1-chloro-1-(4-chlorophenyl)prop-2-ene .

This approach, however, often suffers from a lack of selectivity, leading to a mixture of primary, secondary, and tertiary amines, as the product amine can also act as a nucleophile and react with the alkyl halide. wikipedia.orgmasterorganicchemistry.com To circumvent this issue, a large excess of the amine nucleophile can be used to favor the formation of the primary amine.

The reaction is typically carried out in a polar solvent, and a base may be added to neutralize the hydrohalic acid formed during the reaction. fishersci.co.uk While seemingly straightforward, this method is often less efficient for the synthesis of primary amines compared to reductive amination or catalytic methods due to the potential for over-alkylation. masterorganicchemistry.com

Green Chemistry Principles and Sustainable Synthetic Protocols (e.g., 'In-water' Catalysis, Recyclable Catalysts)

The synthesis of allylic amines, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes. rsc.orgejcmpr.com A significant advancement in this area is the development of catalytic reactions in water, which serves as a safe, non-toxic, and abundant solvent, replacing traditional volatile organic solvents. researchgate.netacs.orgresearchgate.net

'In-water' Catalysis:

Recyclable Catalysts:

The development of recyclable catalytic systems is another cornerstone of sustainable synthesis. For allylic amination reactions, several strategies have emerged:

Homogeneous Catalysts in Alternative Media: Palladium catalysts containing phosphine-imidazoline ligands have been used for allylic alkylation in ionic liquids. rsc.org This approach allows for high enantioselectivities and the catalyst can be recycled multiple times, demonstrating promising results for sustainable chemical production. rsc.orgrsc.org

Heterogeneous Catalysts: Supporting chiral catalysts on solid materials is an effective method for easy separation and reuse. Chiral heterogeneous oxazoline-based ligands have been synthesized and applied in copper-catalyzed asymmetric allylic oxidation, a related transformation. acs.orgacs.org These catalysts can be recovered through simple filtration and reused multiple times without a significant drop in activity or selectivity. acs.org

Fluorous Catalysts: Chiral fluorous aminophosphine (B1255530) ligands have been developed for palladium-catalyzed asymmetric allylic alkylation. nih.gov These catalysts can be easily separated from the reaction mixture by solid/liquid separation, allowing for their reuse in subsequent reactions with high efficiency. nih.gov

The following table summarizes key aspects of these green synthetic protocols applicable to the synthesis of allylic amines.

Catalytic SystemGreen PrincipleAdvantagesRelevant Compound Type
Palladium in Water'In-water' CatalysisNo organic solvent, mild conditions, no activators needed. researchgate.netAllylic Amines
Iridium in Water'In-water' CatalysispH-mediated selectivity, environmentally benign solvent. acs.orgAllylic Amines
Pd/Phosphine-Imidazoline in Ionic LiquidsRecyclable CatalystHigh enantioselectivity, catalyst recycling. rsc.orgAllylic Amines
Heterogeneous Oxazoline-based Cu-CatalystsRecyclable CatalystEasy recovery and reuse, high yields and enantioselectivities. acs.orgAllylic Esters
Fluorous Palladium CatalystsRecyclable CatalystSimple solid/liquid separation for catalyst reuse. nih.govAllylic Amines

Verification of Synthetic Products in Advanced Organic Synthesis

The unambiguous structural confirmation and purity assessment of the final product and any intermediates are critical steps in organic synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis for Structural Confirmation of Intermediates and Final Product (e.g., NMR, Mass Spectrometry for Reaction Progress)

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For a related compound, N-(4-chlorobenzylidene)-1-(4-chlorophenyl)methanamine, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons and the methanamine proton. rsc.org In the ¹³C NMR spectrum of similar structures, distinct signals corresponding to the different carbon atoms, including the aromatic carbons and the imine or amine carbons, are observed. rsc.orgmdpi.com For this compound, one would expect to see signals for the chlorophenyl ring protons, the vinyl protons of the prop-2-en-1-yl group, the methine proton adjacent to the nitrogen, and the NH proton. 2D NMR techniques like HSQC and HMBC can further confirm the connectivity between protons and carbons. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, which helps in confirming the elemental composition. scielo.org.za For example, the HRMS data for (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one confirmed its calculated molecular formula. scielo.org.za This technique would be crucial to verify the mass of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For the target amine, characteristic absorption bands for N-H stretching (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and vinyl groups, C=C stretching of the aromatic ring and the alkene, and C-N stretching would be expected. mdpi.com

The table below illustrates the expected spectroscopic data for the verification of allylic amine structures, based on data from analogous compounds.

Spectroscopic TechniqueInformation ProvidedExpected Signals for this compound (Hypothetical)
¹H NMR Proton environment and connectivitySignals for aromatic protons (d-doublets), vinyl protons (multiplets), methine proton (multiplet), and NH proton (broad singlet). rsc.org
¹³C NMR Carbon skeletonSignals for aromatic carbons, vinylic carbons, and the methine carbon attached to the nitrogen. rsc.orgmdpi.com
Mass Spectrometry (MS) Molecular weight and formulaA molecular ion peak corresponding to the mass of C₉H₁₀ClN.
Infrared (IR) Spectroscopy Functional groupsN-H stretch, aromatic and vinylic C-H stretch, C=C stretch, C-N stretch. mdpi.com

Chiral Purity Determination Methods (e.g., HPLC)

Since this compound possesses a stereogenic center at the carbon atom bonded to both the chlorophenyl group and the amino group, it exists as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess, ee) of the synthesized product is essential, particularly in pharmaceutical applications.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers. nih.govmdpi.com The principle relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times.

Methodology: A solution of the racemic or enantiomerically enriched amine is injected into an HPLC system equipped with a CSP. A mobile phase, typically a mixture of solvents like hexane, ethanol, and tetrahydrofuran, is used to elute the compounds. researchgate.net The separation of enantiomers is influenced by the type of CSP, mobile phase composition, flow rate, and temperature. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of chiral amines and their derivatives. nih.govmdpi.com

Analysis: The output from the detector (commonly a UV detector) is a chromatogram showing two separate peaks for the R- and S-enantiomers if the separation is successful. The enantiomeric excess is calculated from the integrated areas of the two peaks. For instance, in the chiral HPLC analysis of a related compound, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, baseline separation of the enantiomers was achieved using a Chirex chiral column, allowing for their quantification. researchgate.net The development of such methods is a prerequisite for monitoring the success of asymmetric syntheses or enzymatic resolutions. mdpi.com

The following table outlines a typical setup for chiral purity determination via HPLC.

ParameterDescriptionExample Condition for a Chiral Amine
Technique High-Performance Liquid Chromatography (HPLC)Chiral HPLC researchgate.net
Stationary Phase Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Cellulose, Amylose derivatives). nih.govmdpi.com
Mobile Phase A mixture of organic solventsHexane:Ethanol:Tetrahydrofuran with additives like TFA. researchgate.net
Detection UV DetectorSet at a wavelength where the compound absorbs, e.g., 254 nm. researchgate.net
Output Chromatogram with separated peaks for each enantiomer.Resolution factor (Rs) > 1.4 indicates good separation. researchgate.net
Quantification Enantiomeric Excess (% ee)Calculated from the peak areas of the two enantiomers.

Advanced Reaction Chemistry and Mechanistic Elucidation of 1 4 Chlorophenyl Prop 2 En 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group in 1-(4-chlorophenyl)prop-2-en-1-amine is a key site of reactivity, characterized by its nucleophilic nature. This allows for a variety of derivatization and condensation reactions.

Nucleophilic Reactivity and Derivatization (e.g., Acylation, Alkylation)

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions with electrophilic species.

Acylation: Acylation involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides to form amides. For instance, the reaction of this compound with an acyl chloride, such as 4-methoxybenzoyl chloride, would yield the corresponding N-(1-(4-chlorophenyl)allyl)-4-methoxybenzamide. researchgate.net These reactions are typically vigorous and may proceed readily under ambient conditions. libretexts.org Aromatic amides are of significant interest due to their diverse biological activities and applications in materials science. researchgate.net

Alkylation: The amine can also undergo alkylation with alkyl halides. However, this reaction is often challenging to control. The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.comwikipedia.org This lack of selectivity can be a significant drawback. masterorganicchemistry.com For example, reacting this compound with an alkyl halide could lead to a complex mixture of products, making it an inefficient method for preparing a specific secondary or tertiary amine. libretexts.orgmasterorganicchemistry.com

Reagent TypeExample ReagentProduct TypeGeneral Reaction Conditions
Acyl HalideAcetyl chlorideAmideOften vigorous, may occur in the cold
Acid Anhydride (B1165640)Acetic anhydrideAmideSlower than with acyl halides, may require heating
Alkyl HalideMethyl iodideSecondary, Tertiary, and Quaternary AminesCan be difficult to control, leads to mixtures

Condensation Reactions for Formation of Imine and Related Structures

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.org This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.orglibretexts.orgkhanacademy.org

The formation of an imine from this compound would involve its reaction with an aldehyde or ketone. The resulting imine, N-(1-(4-chlorophenyl)allyl)imine, contains a C=N double bond. masterorganicchemistry.com These imines are important intermediates in various organic syntheses and can be further reduced to form secondary amines or hydrolyzed back to the original amine and carbonyl compound. masterorganicchemistry.com The pH of the reaction is a critical factor; the reaction is typically fastest under weakly acidic conditions. libretexts.org

Transformations Involving the Prop-2-en Moiety

The prop-2-en, or allyl, group introduces unsaturation into the molecule, opening up possibilities for a range of addition and polymerization reactions.

Regioselective and Stereoselective Addition Reactions (e.g., Hydrofunctionalization, Cycloaddition)

The double bond in the allyl group is susceptible to various addition reactions. The regioselectivity and stereoselectivity of these reactions are of significant interest in synthetic chemistry.

Hydrofunctionalization: This class of reactions involves the addition of an E-H bond (where E can be N, C, O, etc.) across the double bond. libretexts.orgresearchgate.netnih.gov Metal-catalyzed hydroamination, the addition of an N-H bond, is an atom-economical way to synthesize diamines. libretexts.orgutexas.edu For an allylic amine like this compound, intermolecular hydroamination could lead to the formation of 1,2-diamine structures. utexas.edu The choice of catalyst (e.g., based on palladium, iridium, or rhodium) can influence the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the reaction. utexas.edusnnu.edu.cn

Cycloaddition: The allyl group can participate in cycloaddition reactions, such as the well-known Diels-Alder reaction, where it can act as the dienophile. These reactions are powerful tools for constructing cyclic systems. youtube.com The stereochemical outcome of these reactions is governed by the principles of orbital symmetry. youtube.com

Reaction TypeDescriptionKey Features
HydroaminationAddition of an N-H bond across the double bond.Atom-economical, can produce valuable 1,2-diamines. libretexts.orgutexas.edu
CycloadditionReaction with a diene to form a cyclic compound.Powerful for ring construction, stereochemistry is predictable. youtube.com

Polymerization Behavior and Oligomerization Studies

The presence of the polymerizable allyl group suggests that this compound could undergo polymerization or oligomerization under suitable conditions. The polymerization of allylamine (B125299) and its derivatives can be initiated by free-radical initiators. google.com The resulting polymers would have a backbone of repeating units derived from the allyl group, with the 1-(4-chlorophenyl)amino moiety as a pendant group. The properties of such polymers would be influenced by the nature of this substituent.

Chemistry of the 4-Chlorophenyl Group

The 4-chlorophenyl group is an aromatic ring substituted with a chlorine atom. This part of the molecule primarily undergoes electrophilic aromatic substitution reactions. The chlorine atom is an ortho-, para-directing deactivator. This means that incoming electrophiles will preferentially add to the positions ortho and para to the chlorine. However, the chlorine's electron-withdrawing inductive effect makes the ring less reactive towards electrophiles compared to unsubstituted benzene. scranton.eduncert.nic.in

In the context of this compound, the amino-allyl substituent is an activating, ortho-, para-directing group. The interplay between the deactivating chloro group and the activating amino-allyl group will determine the regioselectivity of electrophilic substitution on the phenyl ring.

SubstituentPosition on RingElectronic EffectDirecting Influence
-Cl4Inductive: Withdrawing, Resonance: Donating (weak)Ortho, Para-directing (Deactivating)
-CH(NH2)CH=CH21Inductive: Withdrawing, Resonance: DonatingOrtho, Para-directing (Activating)

Inability to Generate Article on "this compound" Due to Lack of Specific Research Data

Following a comprehensive and exhaustive search of available scientific literature, it has been determined that there is insufficient specific data to generate the requested article on the advanced reaction chemistry of This compound . The user's instructions demanded a scientifically accurate and thorough article focusing solely on this compound, structured around a detailed outline that includes specific reaction types and advanced mechanistic investigations.

Electrophilic and Nucleophilic Aromatic Substitution Reactions: No studies detailing the nitration, halogenation, Friedel-Crafts, or specific nucleophilic substitution reactions on the chlorophenyl ring of this molecule were identified. While general principles of reactivity for substituted chlorobenzenes are well-established, applying them to this specific molecule without experimental data would be speculative.

Cross-Coupling Reactions for Further Functionalization: No literature was found describing Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or other cross-coupling reactions involving the C-Cl bond of this compound. Consequently, no data on catalysts, reaction conditions, or yields for this specific substrate could be retrieved.

Kinetic and Mechanistic Investigations: The search for Reaction Progress Kinetic Analysis (RPKA) or computational studies (e.g., Density Functional Theory) probing the transition states and intermediates for reactions of this compound yielded no results. These advanced analyses are highly specific to the molecule and reaction under study, and no such investigations appear to have been published.

Given the strict requirement to focus solely on "this compound" and to provide detailed, research-backed findings, including data tables, it is not possible to create the article as requested. Generating content would require extrapolating from general principles, which would not meet the standard of scientific accuracy and specificity demanded by the prompt and would constitute a fabrication of data.

Therefore, to maintain scientific integrity and avoid generating unsubstantiated information, the article cannot be written. Should research on the specific reactivity of this compound become available in the future, the request could be revisited.

Theoretical and Computational Chemistry of 1 4 Chlorophenyl Prop 2 En 1 Amine

Quantum Chemical Investigations (e.g., DFT, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecules.

The electronic properties of 1-(4-Chlorophenyl)prop-2-en-1-amine are largely dictated by its conjugated system, which includes the chlorophenyl ring and the adjacent prop-2-en-1-amine moiety. DFT calculations on analogous chalcone (B49325) molecules, such as 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, help in understanding these properties.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining chemical reactivity. For this amine, the HOMO is expected to be localized on the nitrogen atom and the π-system of the allyl group, indicating its electron-donating nature. The LUMO would likely be distributed over the chlorophenyl ring's π*-antibonding orbitals. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. For a related chalcone, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, the HOMO–LUMO energy band-gap was calculated to be 3.332 eV. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis on similar structures reveals significant electron delocalization from the nitrogen lone pair into the adjacent C-N bond and the π-system. This hyperconjugation contributes to the stability of the molecule. The electron-withdrawing nature of the chlorine atom on the phenyl ring influences the electron density distribution across the entire molecule.

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to rotation around its single bonds.

Potential Energy Surface (PES) Scan: To identify the most stable conformer, a PES scan is typically performed by systematically rotating the key dihedral angles. For this molecule, the critical rotations are around the C-C bond connecting the phenyl ring to the chiral carbon and the C-N bond of the amine group. Studies on related chalcones show that the molecule is generally not planar. researchgate.netresearchgate.net The dihedral angle between the two phenyl rings in (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one is 28.9 (2)°. researchgate.net A similar non-planar, twisted conformation would be expected for this compound to minimize steric hindrance between the bulky chlorophenyl group and the propene tail.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

For this compound, the MEP map would exhibit distinct regions of varying electrostatic potential:

Negative Potential (Red/Yellow): The region of highest negative potential is anticipated around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack and protonation. The π-electron clouds of the phenyl ring and the C=C double bond also represent areas of negative potential.

Positive Potential (Blue): The most positive potential is expected on the hydrogen atoms of the amine group (N-H), making them susceptible to interaction with nucleophiles and capable of acting as hydrogen bond donors.

Table 1: Predicted Reactivity Sites from MEP Analysis

SiteElectrostatic PotentialType of Attack
Nitrogen Atom (Amine)High Negative PotentialElectrophilic Attack
Amine HydrogensHigh Positive PotentialNucleophilic Attack
Phenyl Ring (π-system)Negative PotentialElectrophilic Attack
C=C Double BondNegative PotentialElectrophilic Attack

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the behavior of molecules over time, including their interactions with solvents and their assembly into larger structures.

The properties of this compound can be significantly influenced by the solvent environment. mdpi.com

Conformational Changes: In polar solvents, conformations with a larger dipole moment will be stabilized. The amine group's ability to form hydrogen bonds with protic solvents (like water or alcohols) can influence the rotational barriers and the preferred conformation of the molecule. researchgate.netReactivity: The reactivity of the amine can also be altered by the solvent. Studies on a related chalcone showed that its photophysical properties are affected by solvent polarity, with superexciplex formation being favored in some highly polar solvents. mdpi.comresearchgate.net Similarly, the reaction rates for processes involving this compound would be expected to vary with the solvent's ability to stabilize transition states or intermediates.

In the solid state, molecules of this compound will arrange themselves into a crystal lattice, guided by a network of intermolecular interactions.

Hydrogen Bonding: The primary interaction governing the supramolecular assembly will be hydrogen bonding involving the amine group. The N-H groups are strong hydrogen bond donors, while the nitrogen lone pair is a hydrogen bond acceptor. This can lead to the formation of robust hydrogen-bonded chains or dimers. In studies of similar amino-pyrazine complexes, self-complementary dimerization via N-H···N bonds, described by the R²₂(8) graph set notation, is a common and stabilizing motif. mdpi.com It is plausible that this compound could form similar dimeric structures in its crystalline form. mdpi.com

Other Interactions:

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with the nitrogen atom or the π-system of an adjacent molecule.

π-π Stacking: The aromatic chlorophenyl rings can engage in π-π stacking interactions, further stabilizing the crystal packing. researchgate.net

C-H···π Interactions: The hydrogen atoms of the propene group or the phenyl ring can interact with the π-face of a neighboring aromatic ring.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorSignificance
Hydrogen BondN-HNPrimary, structure-directing
Hydrogen BondN-HClPossible, weaker
Halogen BondC-ClN / π-systemDirectional, stabilizing
π-π StackingPhenyl RingPhenyl RingStabilizing
C-H···π InteractionC-H (Aliphatic/Aromatic)Phenyl RingStabilizing

Prediction of Chemical Reactivity and Selectivity

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the 4-chlorophenyl ring, the allylic double bond, and the primary amine group. Computational chemistry provides powerful tools to predict how these features influence the molecule's reactivity and the selectivity of its reactions. By examining its electronic structure and the energetic profiles of potential reaction pathways, a detailed picture of its chemical character can be constructed.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgacs.org The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO represents the most electron-deficient region, indicating its susceptibility to nucleophilic attack and its character as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability; a smaller gap generally corresponds to higher reactivity. nih.gov

For this compound, the distribution and energies of the frontier orbitals are influenced by the electronic properties of its constituent parts. The phenyl ring and the allyl group form a conjugated π-system, while the nitrogen atom of the amine and the chlorine atom possess lone pairs of electrons that can also participate in electronic interactions.

Expected Orbital Distribution:

LUMO: The Lowest Unoccupied Molecular Orbital is expected to be centered on the antibonding π* orbitals of the aromatic ring and the allylic double bond. The electron-withdrawing nature of the chlorine atom will lower the energy of the LUMO and concentrate its density on the phenyl ring, particularly at the ortho and para positions relative to the chloro group. This makes the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions.

Hypothetical FMO Data:

OrbitalEnergy (eV)Description
HOMO-5.85Primarily located on the amine and allyl π-system
LUMO-0.95Primarily located on the π* system of the chlorophenyl ring
HOMO-LUMO Gap (ΔE)4.90Indicates moderate chemical reactivity

This table is illustrative and based on general principles of computational chemistry.

This HOMO-LUMO gap suggests that the molecule is moderately reactive. The location of the HOMO on the amine and allyl sections indicates that reactions with electrophiles will preferentially occur at these sites. The LUMO's position on the aromatic ring points to its role in accepting electrons from potential nucleophiles.

Thermodynamic and Kinetic Parameters of Reactions

Computational methods can also be employed to model the entire energy landscape of a chemical reaction, providing key insights into both its feasibility and its rate.

Kinetic Parameters: The activation energy (Ea) represents the energy barrier that must be overcome for a reaction to proceed. It determines the reaction rate; a lower activation energy corresponds to a faster reaction.

The concepts of kinetic and thermodynamic control are crucial when a reactant can lead to multiple products through different pathways. youtube.commasterorganicchemistry.com The product that is formed fastest (via the pathway with the lowest activation energy) is the kinetic product . The most stable product (the one with the lowest Gibbs free energy) is the thermodynamic product . youtube.comyoutube.com

Illustrative Reaction: Electrophilic Addition to the Allyl Group

A characteristic reaction for this compound would be the electrophilic addition of an acid like HBr to the allyl double bond. This reaction can proceed through two main pathways, leading to either a Markovnikov or an anti-Markovnikov product. Computational analysis can predict which pathway is favored. The reaction proceeds via the formation of a carbocation intermediate after the initial protonation of the double bond. The stability of this carbocation is key to determining the reaction's outcome.

Hypothetical Reaction Parameters for Electrophilic Addition of HBr:

ParameterPathway A (Markovnikov)Pathway B (Anti-Markovnikov)
Activation Energy (Ea)LowerHigher
Intermediate StabilityMore Stable (Secondary Benzylic Carbocation)Less Stable (Primary Carbocation)
Product ΔGMore NegativeLess Negative
ControlKinetic and Thermodynamic-

This table is illustrative and based on established principles of reaction mechanisms.

In this hypothetical scenario, the formation of the secondary, benzylic carbocation (adjacent to the phenyl ring) is significantly more stable than the primary carbocation due to resonance delocalization of the positive charge into the phenyl ring. This more stable intermediate lies on a lower energy pathway, resulting in a lower activation energy for its formation. Consequently, the Markovnikov addition product is expected to be both the kinetic and thermodynamic product, meaning it is formed faster and is more stable.

Derivatization and Advanced Analog Development of 1 4 Chlorophenyl Prop 2 En 1 Amine

Modifications of the Amine Functionality

The primary amine group is a versatile nucleophilic center, readily participating in a wide array of chemical reactions to form more complex nitrogen-containing structures.

Synthesis of Secondary and Tertiary Amine Analogs

The conversion of the primary amine in 1-(4-chlorophenyl)prop-2-en-1-amine to secondary and tertiary analogs can be achieved through several standard synthetic methodologies. N-alkylation, using alkyl halides, provides a direct route to these compounds. Alternatively, reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine followed by reduction, is a highly effective method for generating substituted amines.

Another approach involves the acylation of the primary amine followed by reduction of the resulting amide. For instance, treatment with an acylating agent like acetic anhydride (B1165640) can form an N-acetyl derivative, which can then be reduced to the corresponding N-ethyl secondary amine. google.com A general platform for synthesizing primary α-tertiary amines from primary α-branched amines has been described, pivoting on the in situ generation of reactive ketimine intermediates that can react with various nucleophiles. rsc.org

Table 1: Synthesis of Secondary and Tertiary Amine Analogs
Reactant(s)Reaction TypeProduct StructureProduct Name
Methyl iodide (CH₃I)N-AlkylationSecondary Amine Structure1-(4-Chlorophenyl)-N-methylprop-2-en-1-amine
Acetone, NaBH(OAc)₃Reductive AminationTertiary Amine Structure1-(4-Chlorophenyl)-N,N-dimethylprop-2-en-1-amine
Benzaldehyde, NaBH₄Reductive AminationSecondary Amine StructureN-Benzyl-1-(4-chlorophenyl)prop-2-en-1-amine

Preparation of Amides, Ureas, and Other Nitrogen-Containing Derivatives

The primary amine of this compound serves as a key building block for the synthesis of amides and ureas.

Amide Synthesis: Amides are readily prepared by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine. hud.ac.ukresearchgate.net A common procedure involves dissolving the amine and base at a low temperature before adding the acyl chloride. fishersci.co.uk More advanced methods utilize peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium salts like HBTU and HATU, which activate a carboxylic acid for reaction with the amine. researchgate.netfishersci.co.ukrsc.org

Urea (B33335) Synthesis: The synthesis of urea derivatives can be accomplished by reacting the parent amine with an appropriate isocyanate. rsc.org For safer, more environmentally friendly approaches, phosgene (B1210022) equivalents such as N,N'-carbonyldiimidazole (CDI) are widely used. nih.gov CDI reacts first with the primary amine to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to yield the final urea product. rsc.orgnih.gov

Table 2: Synthesis of Amide and Urea Derivatives
Reactant(s)Reaction TypeProduct ClassProduct Name
Acetyl chlorideAcylationAmideN-(1-(4-Chlorophenyl)allyl)acetamide
Benzoyl chlorideAcylationAmideN-(1-(4-Chlorophenyl)allyl)benzamide
Phenyl isocyanateUrea FormationUrea1-(1-(4-Chlorophenyl)allyl)-3-phenylurea
N,N'-Carbonyldiimidazole (CDI), then AnilineUrea FormationUrea1-(1-(4-Chlorophenyl)allyl)-3-phenylurea

Functionalization of the Chlorophenyl Moiety

The 4-chlorophenyl group offers a site for modification through reactions targeting the carbon-halogen bond or the aromatic ring itself.

Halogen Exchange and Introduction of Diverse Aromatic Substituents

The chlorine atom on the phenyl ring can be replaced by other halogens through metal-catalyzed halogen exchange reactions. frontiersin.orgnih.gov While classical nucleophilic substitution reactions like the Finkelstein reaction are generally not applicable to aryl halides, transition metal catalysis enables these transformations. frontiersin.orgksu.edu.sa For example, heating an aryl chloride with nickel(II) bromide in a solvent like DMF can facilitate the exchange of chlorine for bromine. nih.gov Such reactions are valuable because they can convert a less reactive aryl chloride into a more reactive aryl iodide or bromide, which are superior substrates for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). frontiersin.orgrsc.org This opens pathways to introduce a wide variety of substituents, such as alkyl, aryl, or cyano groups, onto the aromatic ring.

Table 3: Halogen Exchange Reactions
ReagentsCatalyst/ConditionsProduct StructureProduct Name
NaICu(I) or Ni(II) catalyst, high temp.4-Iodophenyl Structure1-(4-Iodophenyl)prop-2-en-1-amine
KBrNiBr₂, DMF, 170°C4-Bromophenyl Structure1-(4-Bromophenyl)prop-2-en-1-amine
KFPalladium catalyst, high temp.4-Fluorophenyl Structure1-(4-Fluorophenyl)prop-2-en-1-amine

Construction of Fused Ring Systems and Heterocyclic Structures

The this compound scaffold can be used to construct more complex polycyclic systems. Transition-metal-catalyzed C-H activation and subsequent annulation reactions provide a powerful strategy for building fused rings. acs.org For example, catalytic systems can direct the formation of a new ring by coupling the aromatic C-H bond ortho to the existing substituent with another part of the molecule or an external reagent. This can lead to the formation of fused benzo-heterocycles. Another strategy involves intramolecular cyclization reactions. For instance, after converting the primary amine into a suitable derivative (e.g., an amide or a secondary amine with a reactive tether), an intramolecular Heck reaction could be envisioned between the aryl chloride and the allylic group to form a dihydroisoquinoline-type structure. The synthesis of fused-ring flavonoids has been achieved through reactions involving ortho-quinone methide intermediates, demonstrating a pathway for ring formation. rsc.org

Transformations of the Allylic Double Bond

The allylic double bond is a key functional group that can undergo a variety of transformations, including addition, oxidation, and reduction reactions.

The double bond can be selectively reduced to the corresponding propyl group via catalytic hydrogenation (e.g., using H₂ over a Pd/C catalyst). Allylic halogenation, using reagents like N-bromosuccinimide (NBS) under radical initiation, can introduce a bromine atom at the C3 position, creating a new site for nucleophilic substitution. libretexts.orgyoutube.com The double bond can also be oxidized. Epoxidation with reagents like m-CPBA would yield an epoxide, while dihydroxylation using OsO₄ or cold, dilute KMnO₄ would produce the corresponding diol. Oxidative cleavage of the double bond with ozone (O₃) followed by a reductive or oxidative workup would break the carbon-carbon bond, yielding an aldehyde and formaldehyde (B43269) or a carboxylic acid and carbon dioxide, respectively. Furthermore, Wacker-type oxidation could convert the terminal alkene into a methyl ketone. acs.org

Table 4: Transformations of the Allylic Double Bond
ReagentsReaction TypeProduct StructureProduct Name
H₂, Pd/CHydrogenationPropyl Chain Structure1-(4-Chlorophenyl)propan-1-amine
m-CPBAEpoxidationEpoxide Ring Structure2-((4-Chlorophenyl)(amino)methyl)oxirane
OsO₄, NMODihydroxylationDiol Structure1-Amino-1-(4-chlorophenyl)propane-2,3-diol
N-Bromosuccinimide (NBS), lightAllylic HalogenationAllylic Bromide Structure3-Bromo-1-(4-chlorophenyl)prop-2-en-1-amine

Hydrogenation to Saturated Amine Analogs

The reduction of the prop-2-en-1-amine moiety to its corresponding saturated analog is a fundamental derivatization step. This transformation eliminates the reactivity of the carbon-carbon double bond and can significantly influence the molecule's conformational flexibility and biological interactions. The primary product of this reaction is 1-(4-chlorophenyl)propan-1-amine.

The most common method for this conversion is catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel are highly effective for this type of reduction. The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.

Another effective method is catalytic transfer hydrogenation, which uses a hydrogen donor molecule instead of hydrogen gas. A common system for this is ammonium (B1175870) formate (B1220265) in the presence of 10% Pd/C in methanol rsc.org. This method is often preferred for its operational simplicity and milder conditions. The synthesis of the resulting saturated amine, 1-(4-chlorophenyl)propan-1-amine, has been documented through other synthetic routes, such as the reduction of 1-(4-chlorophenyl)propan-1-one oxime using a borane-tetrahydrofuran (B86392) complex chemicalbook.com.

Table 1: Representative Conditions for Hydrogenation of Allylamines

Method Catalyst Hydrogen Source Solvent Typical Conditions Product
Catalytic Hydrogenation 10% Pd/C H₂ gas Ethanol Room Temp, 1-4 atm 1-(4-chlorophenyl)propan-1-amine
Catalytic Transfer Hydrogenation 10% Pd/C Ammonium Formate Methanol Reflux 1-(4-chlorophenyl)propan-1-amine

Oxidative Cleavage and Epoxidation Reactions

The carbon-carbon double bond in this compound is susceptible to various oxidative reactions, leading to significant structural modifications. Epoxidation and oxidative cleavage are two such pathways that yield highly functionalized derivatives.

Epoxidation involves the conversion of the alkene to an epoxide, a three-membered ring containing an oxygen atom. This transformation can be achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent. The reaction typically proceeds in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at or below room temperature. The resulting product is 2-((4-chlorophenyl)(amino)methyl)oxirane, a highly reactive intermediate that can be used for further synthesis, such as ring-opening reactions to form amino diols ontosight.airesearchgate.net.

Oxidative Cleavage results in the breaking of the carbon-carbon double bond, yielding smaller carbonyl-containing fragments. A powerful and widely used method for this is ozonolysis (O₃), followed by a reductive or oxidative work-up. Reductive work-up (e.g., with dimethyl sulfide) would cleave the molecule into 4-chlorobenzaldehyde (B46862) and formaldehyde. A one-pot method for the cleavage of N-allyl groups under near-neutral pH involves osmium tetroxide (OsO₄) as a catalyst with sodium periodate (B1199274) (NaIO₄) as the stoichiometric oxidant organic-chemistry.orgmasterorganicchemistry.com. This reaction proceeds through the hydroxylation of the double bond to form a diol, which is then cleaved by the periodate organic-chemistry.org. This method is particularly useful for the deprotection of N-allyl amines to yield the parent amine organic-chemistry.org.

Table 2: Oxidative Reactions of the Alkene Moiety

Reaction Type Reagent(s) Solvent Expected Product(s)
Epoxidation m-CPBA Dichloromethane 2-((4-chlorophenyl)(amino)methyl)oxirane
Oxidative Cleavage (Ozonolysis) 1. O₃; 2. (CH₃)₂S Methanol/Dichloromethane 4-Chlorobenzaldehyde, Formaldehyde

Chiral Resolution and Enantiopure Derivative Synthesis

The carbon atom attached to the chlorophenyl ring and the amine group is a stereocenter, meaning this compound exists as a pair of enantiomers ((R) and (S)). The separation of these enantiomers (chiral resolution) and the direct synthesis of a single enantiomer are crucial for developing stereochemically pure compounds.

Chiral Resolution is the process of separating a racemic mixture into its individual enantiomers. A classic and effective method is the formation of diastereomeric salts wikipedia.org. The racemic amine is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid rsc.org. The resulting salts are diastereomers and possess different physical properties, such as solubility, allowing one diastereomer to be separated by fractional crystallization wikipedia.orgrsc.org. The desired enantiomer of the amine is then recovered by treating the separated salt with a base. Another powerful technique for both analytical and preparative separation is chiral high-performance liquid chromatography (HPLC), which uses a chiral stationary phase to physically separate the enantiomers researchgate.netmdpi.com.

Enantiopure Derivative Synthesis aims to produce a single enantiomer directly, avoiding the need for resolution and the loss of 50% of the material. One modern approach is biocatalysis, using enzymes like transaminases (TAs) rsc.orgrsc.org. A transaminase can convert a prochiral ketone into a chiral amine with high enantiomeric excess rsc.orgrsc.org. For instance, (R)-transaminases have been used to synthesize novel 1-phenylpropan-2-amine derivatives with greater than 99% enantiomeric excess (ee) rsc.org. While this has been demonstrated on a structural isomer, the principle is applicable. The saturated analog, (R)-1-(4-chlorophenyl)propan-1-amine, is commercially available as a single enantiomer, indicating that effective resolution or asymmetric synthesis methods for this scaffold are established sigmaaldrich.com.

Table 3: Methods for Obtaining Enantiopure Amines

Method Description Key Reagents/Tools Outcome
Diastereomeric Salt Crystallization Formation of diastereomeric salts with differing solubilities. Chiral resolving agents (e.g., Tartaric acid derivatives) Separation of (R) and (S) enantiomers via crystallization wikipedia.org.
Chiral HPLC Chromatographic separation on a chiral stationary phase. Chiral column Analytical or preparative separation of enantiomers mdpi.com.

Advanced Applications in Chemical Synthesis and Materials Science Non Clinical Focus

Role as a Versatile Synthetic Intermediate and Building Block

The unique combination of functional groups in 1-(4-chlorophenyl)prop-2-en-1-amine makes it a highly adaptable intermediate for the synthesis of a wide array of organic compounds.

Precursor for Complex Organic Molecules

The reactivity of the amino and allyl groups allows for the elaboration of the this compound core into more intricate molecular architectures. For instance, related chalcones, such as 1-(4-chlorophenyl)-3-(5-methyl-2-furyl)prop-2-en-1-one, can be synthesized through aldol (B89426) condensation reactions, highlighting the potential for forming carbon-carbon bonds and introducing further heterocyclic moieties. nih.gov The synthesis of pyrimidine (B1678525) derivatives, a class of compounds with significant applications in medicinal and materials science, often involves the condensation of chalcone-like precursors with urea (B33335), thiourea, or guanidine. openmedicinalchemistryjournal.com This suggests a pathway where this compound could be modified to a suitable precursor for such cyclization reactions.

Furthermore, the synthesis of pyrrol-3-ones, a class of heterocyclic compounds with diverse biological and material properties, has been achieved through the intramolecular cyclization of related aminoacetylenic ketones. mdpi.com Specifically, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was synthesized from a precursor containing the 4-chlorophenylamino moiety. mdpi.com This indicates the potential of this compound to serve as a foundational element in the construction of various nitrogen-containing heterocyclic systems. dntb.gov.ua

Construction of Novel Chemical Scaffolds for Research Purposes

The ability to participate in cycloaddition reactions and multicomponent reactions makes this compound a candidate for the construction of novel chemical scaffolds for research. For example, [4+2] cycloaddition reactions are a powerful tool for the synthesis of six-membered rings, and the allyl group in the target compound could potentially act as a dienophile. researchgate.netmdpi.com The synthesis of spiro-compounds containing hydantoin (B18101) and thiohydantoin fragments has been achieved through [4+2]-cycloaddition of 1,3-dienes to 5-methylidene-substituted imidazolones. mdpi.com

Moreover, the development of new 2-aminoimidazole derivatives, which are valuable five-membered nitrogen-containing heterocycles, has been reported using green chemistry approaches. mdpi.com While the specific example starts from 2-chloro-1-(4-chlorophenyl)ethan-1-one, it demonstrates the utility of the chlorophenyl group in the synthesis of complex heterocyclic systems. mdpi.com The inverse electron demand Diels-Alder reaction of 1,2,4,5-tetrazines with enamines, which can be formed from primary amines, provides a route to highly functionalized 1,2,4-triazines, showcasing another potential application of the amine functionality. nih.gov The development of fluorinated N-heterocycles through Pd-catalyzed [4+2] annulation further illustrates the advanced synthetic strategies where derivatives of the target compound could be employed. acs.org

Contributions to Catalysis and Ligand Development

The chiral nature of this compound makes it an interesting candidate for applications in asymmetric catalysis, either as a chiral ligand itself or as a precursor for more complex catalytic systems.

Use as Chiral Ligands in Asymmetric Catalysis

Chiral ligands are crucial for enantioselective synthesis, a field of significant importance in the production of fine chemicals. acs.orgmdpi-res.com The development of tunable chiral pyridine-aminophosphine ligands based on chiral 1,2,3,4-tetrahydroquinoline (B108954) scaffolds has been shown to be effective in iridium-catalyzed asymmetric hydrogenation. rsc.org This highlights the potential of incorporating amine functionalities into ligand design.

New chiral ligands based on imidazolidin-4-one (B167674) derivatives have been synthesized and their copper(II) complexes have shown high enantioselectivity in asymmetric Henry reactions. nih.gov The enantioselectivity was found to be dependent on the relative configuration of the ligand. nih.gov Given that this compound possesses a stereogenic center, it or its derivatives could potentially be developed into effective chiral ligands for a variety of metal-catalyzed asymmetric transformations. The enantioselective synthesis of chiral 1,5-benzodiazepin-2-ones has been achieved through asymmetric hydrogenation using a palladium complex with a chiral phosphine (B1218219) ligand, further emphasizing the importance of chiral ligands in modern organic synthesis. nih.gov

Development of Organocatalysts Based on Allylic Amine Structures

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative for many transformations. Bifunctional organocatalysts, which possess both a basic site (like an amine) and a hydrogen-bond donor site, are particularly effective. Novel organocatalysts based on (S)-quininamine as a chiral tertiary amine and enaminone or 1,2-benzenediamine as hydrogen bond donors have been synthesized and evaluated in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, achieving enantioselectivities of up to 72% ee. mdpi.com

The 2-aminoimidazole scaffold, which can be synthesized from precursors containing a chlorophenyl group, has been employed in organocatalysis. mdpi.com This suggests that this compound could be a starting point for the synthesis of novel organocatalytic structures. The development of sustainable synthetic methodologies, such as using deep eutectic solvents, for the preparation of these catalysts further enhances their appeal. mdpi.com

Potential in Polymer Chemistry and Functional Materials

The presence of a polymerizable allyl group and a functionalizable amine group makes this compound a potential monomer for the synthesis of functional polymers and materials.

While direct polymerization of this compound is not widely documented in the reviewed literature, the general field of functional polymers offers insights into its potential applications. For instance, pillarenes, a class of macrocyclic compounds, can be functionalized to create a variety of organic functional materials with applications in sensing, catalysis, and drug delivery. magtech.com.cn The amine group of the target compound could be used to attach it to such macrocyclic structures.

Monomer Applications for Specialty Polymers

There is no available research or data to suggest that this compound has been utilized as a monomer in the synthesis of specialty polymers.

Modifiers for Polymer Properties and Cross-linking Agents

Information regarding the use of this compound as a modifier for polymer properties or as a cross-linking agent is not present in the surveyed scientific literature.

Exploration in Sensing Technologies and Recognition Elements (e.g., Chemo-sensors)

No studies or reports were identified that explore the application of this compound in the development of chemosensors or other sensing technologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.